molecular formula C35H36O6 B052214 (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone CAS No. 115250-38-9

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone

Cat. No.: B052214
CAS No.: 115250-38-9
M. Wt: 552.7 g/mol
InChI Key: JWXHKWBUBUUEFP-SNSGHMKVSA-N
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Description

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone is a complex organic compound characterized by multiple benzyloxy groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes:

    Protection of Hydroxyl Groups: Starting with a cyclohexanone derivative, hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Benzylation: The protected intermediate is then subjected to benzylation reactions to introduce benzyloxy groups. This step often involves the use of benzyl bromide and a strong base.

    Deprotection and Functionalization: The final step involves deprotection of specific groups and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Jones reagent or PCC (Pyridinium chlorochromate) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone serves as a versatile intermediate for constructing complex molecules. Its multiple functional groups allow for selective reactions, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating specialized polymers and coatings.

Mechanism of Action

The mechanism by which (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can facilitate binding to hydrophobic pockets in proteins, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-hydroxycyclohexanone: Lacks the benzyloxymethyl group, making it less versatile in certain synthetic applications.

    (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)cyclohexanone: Contains an additional benzyloxy group, which can affect its reactivity and solubility.

Uniqueness

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone is unique due to its specific arrangement of benzyloxy groups and the presence of a benzyloxymethyl group. This configuration provides a balance between reactivity and stability, making it particularly useful in selective synthetic transformations.

Biological Activity

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone is a complex organic compound with the molecular formula C35H36O6C_{35}H_{36}O_{6} and a molecular weight of approximately 552.67 g/mol. This compound features multiple benzyloxy groups attached to a cyclohexanone core, which contributes to its potential biological activity and utility in synthetic organic chemistry.

Structural Characteristics

  • IUPAC Name : this compound
  • CAS Number : 115250-38-9
  • Molecular Structure : The compound contains three benzyloxy groups and one benzyloxymethyl group attached to the cyclohexanone ring.

Physical Properties

PropertyValue
Melting Point84-85 °C
Boiling Point681.9 ± 55.0 °C (Predicted)
Density1.23 g/cm³
SolubilitySlightly soluble in chloroform and ethyl acetate
ColorWhite to off-white

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of hydrophobic benzyloxy groups. These interactions can modulate enzyme activity and influence metabolic pathways.

Potential Applications

  • Enzyme Inhibition : The compound may serve as a lead structure for developing enzyme inhibitors that target specific metabolic pathways.
  • Biochemical Probes : It can be utilized in biochemical assays to study enzyme interactions and signaling pathways.
  • Synthetic Intermediate : In synthetic organic chemistry, it acts as a versatile intermediate for constructing complex molecules.

Case Studies and Research Findings

Research has indicated that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Studies on similar compounds have shown that modifications in the benzyloxy groups can enhance antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their potential anti-inflammatory effects in preclinical models.

Example Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological evaluations. The results demonstrated that certain modifications led to increased potency against specific targets in cancer cell lines.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)cyclohexanoneLacks the benzyloxymethyl groupLess versatile in synthetic applications
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)cyclohexanoneContains an additional benzyloxy groupPotentially higher reactivity and solubility

Properties

IUPAC Name

(2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXHKWBUBUUEFP-SNSGHMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452397
Record name (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115250-38-9
Record name (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115250-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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